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Abstract

[Sarl, lle8]-Angiotensin II, also known as Sarile, is a potent and well-characterized synthetic
analog of the endogenous octapeptide hormone Angiotensin Il. This technical guide provides a
comprehensive overview of the discovery, synthesis, and pharmacological characterization of
[Sarl, lle8]-Angiotensin Il. It is designed to serve as a core resource for researchers,
scientists, and professionals involved in drug development and cardiovascular research. This
document details the solid-phase synthesis of the peptide, its purification and characterization,
and in-depth experimental protocols for its biological evaluation. Furthermore, it presents a
compilation of quantitative pharmacological data and visualizes the key signaling pathways
associated with Angiotensin Il receptors.

Introduction: The Advent of a Potent Angiotensin Il
Analog

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with
its primary effector, Angiotensin Il, playing a pivotal role in blood pressure control, fluid and
electrolyte balance, and cellular growth. The physiological actions of Angiotensin Il are
mediated through its interaction with two main G protein-coupled receptors: the Angiotensin Il
Type 1 (AT1) and Type 2 (AT2) receptors. The discovery of potent and selective ligands for
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these receptors has been instrumental in both elucidating the complex biology of the RAS and
developing therapeutic agents for cardiovascular diseases.

[Sarl, lle8]-Angiotensin Il emerged from early structure-activity relationship studies of
Angiotensin II. The substitution of the native aspartic acid at position 1 with sarcosine (Sar) was
found to confer resistance to aminopeptidases, thereby increasing the peptide's metabolic
stability and potency. The replacement of phenylalanine at position 8 with isoleucine (lle) was a
key modification that shifted the molecule's activity from a full agonist to a potent antagonist
with partial agonist properties at the AT1 receptor. This unique pharmacological profile has
established [Sarl, lle8]-Angiotensin Il as an invaluable tool for studying the physiological and
pathophysiological roles of the RAS.

Synthesis and Characterization of [Sarl, lle8]-
Angiotensin Il

The synthesis of [Sarl, lle8]-Angiotensin Il is typically achieved through solid-phase peptide
synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis
(SPPS)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of [Sarl, 1le8]-
Angiotensin Il (Sequence: Sar-Arg(Pbf)-Val-Tyr(tBu)-lle-His(Trt)-Pro-lle-OH).

Materials:

Fmoc-lle-Wang resin

e Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-lle-OH, Fmoc-
Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Sar-OH

e Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®
» Deprotection reagent: 20% piperidine in dimethylformamide (DMF)

e Solvents: DMF, Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP)
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e Washing solvents: DMF, DCM, Isopropanol

o Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (T1S)/Water (95:2.5:2.5, viviv)
» Precipitation solvent: Cold diethyl ether

Procedure:

e Resin Swelling: Swell the Fmoc-lle-Wang resin in DMF for 30 minutes in a reaction vessel.

e Fmoc Deprotection:

Drain the DMF.

[¢]

[¢]

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

Drain the solution.

[e]

o

Repeat the piperidine treatment for an additional 15 minutes.

Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

[¢]

e Amino Acid Coupling:

o In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to resin
loading) and OxymaPure® (3 equivalents) in DMF.

o Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
o Add the activated amino acid solution to the deprotected resin.
o Agitate the reaction mixture for 1-2 hours at room temperature.

o Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating
incomplete coupling), repeat the coupling step.

o Wash the resin with DMF (5 times) and DCM (3 times).
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» Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the
sequence (Pro, His(Trt), lle, Tyr(tBu), Val, Arg(Pbf), Sar).

o Final Fmoc Deprotection: After the final coupling of Fmoc-Sar-OH, perform a final
deprotection step as described in step 2.

» Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally
methanol. Dry the resin under vacuum.

o Cleavage and Deprotection:
o Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
o Filter the resin and collect the filtrate containing the cleaved peptide.
o Wash the resin with additional TFA.
o Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
o Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

o Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude synthetic peptide is purified by reversed-phase high-performance liquid
chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

2.2.1. Experimental Protocol: RP-HPLC Purification
Instrumentation:

e Preparative RP-HPLC system with a C18 column.
Mobile Phase:

e Solvent A: 0.1% TFA in water

e Solvent B: 0.1% TFA in acetonitrile
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Procedure:

Dissolve the crude peptide in a minimal amount of Solvent A.

« Inject the dissolved peptide onto the C18 column.

» Elute the peptide using a linear gradient of Solvent B (e.g., 5-65% over 60 minutes).
e Monitor the elution profile at 220 nm and 280 nm.

o Collect fractions corresponding to the major peak.

e Analyze the purity of the collected fractions by analytical RP-HPLC.

e Pool the pure fractions and lyophilize to obtain the purified peptide.

2.2.2. Experimental Protocol: Mass Spectrometry Characterization

Instrumentation:

o Electrospray lonization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser
Desorption/lonization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

Procedure:
» Dissolve a small amount of the purified peptide in an appropriate solvent.
e Introduce the sample into the mass spectrometer.

¢ Acquire the mass spectrum and compare the observed molecular weight with the calculated
theoretical molecular weight of [Sarl, lle8]-Angiotensin Il (C46H73N13010, MW: 968.15
g/mol ).[1]

Pharmacological Characterization

The biological activity of [Sarl, lle8]-Angiotensin Il is primarily assessed through radioligand
binding assays to determine its affinity for the AT1 and AT2 receptors.
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Experimental Protocol: Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of
[Sarl, lle8]-Angiotensin Il for the AT1 receptor using [12°]]-[Sar1, lle8]-Angiotensin Il as the
radioligand.

Materials:

 Membrane preparations from tissues or cells expressing AT1 receptors (e.g., rat liver
membranes).

o [12°]]-[Sarl, lle8]-Angiotensin Il (radioligand)

e Unlabeled [Sarl, lle8]-Angiotensin Il (competitor)

e Binding buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.2% BSA, pH 7.4
e Wash buffer: 50 mM Tris-HCI, 5 mM MgClz, pH 7.4

» Glass fiber filters

 Scintillation cocktail and counter

Procedure:

e Assay Setup:

[¢]

Prepare serial dilutions of unlabeled [Sarl, lle8]-Angiotensin II.

[e]

In assay tubes, add binding buffer, a fixed concentration of [12°]]-[Sar1, lle8]-Angiotensin
Il (e.g., 0.1-0.5 nM), and varying concentrations of the unlabeled competitor.

[e]

For total binding, add only the radioligand and buffer.

o

For non-specific binding, add the radioligand and a high concentration of unlabeled
Angiotensin Il (e.g., 1 puM).

e Incubation:
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o Add the membrane preparation (e.g., 50 pug of protein) to each tube to initiate the binding
reaction.

o Incubate at room temperature for 60-120 minutes to reach equilibrium.

e Termination and Filtration:

o Terminate the assay by rapid filtration through glass fiber filters under vacuum.

o Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
o Radioactivity Measurement:

o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a gamma counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the competitor
concentration.

o Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific
binding) from the resulting sigmoidal curve using non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for [Sar1, lle8]-
Angiotensin Il from various studies.

Table 1: Receptor Binding Affinities of [Sarl, lle8]-Angiotensin Il
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Receptor o Tissuel/Cell .
Radioligand . Ki (nM) Kd (nM) Reference
Subtype Line
125|
= Ovine
AT1 [Sarl,lle8]- ] - 1.2 [2]
_ _ Tissues
Angiotensin Il
125|
= Ovine
AT2 [Sarl,lle8]- ) - 0.3 [2]
Tissues
Angiotensin Il
[125]]
Human Left
AT1 [Sarl,lle8]- ] - 0.42 [3]
] ) Ventricle
Angiotensin Il

[12°1]Angioten  Pig Uterus

AT1 & AT2 ] ) 0.23 (AT2) - [4]
sin Myometrium
[125|]
Rat Hepatic
AT1 [Sarl,lle8]- - - [4]
) ] Membrane
Angiotensin Il

Table 2: Functional Activity of Angiotensin Il Analogs
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Antagonistic

Agonistic Effect on
Compound Depressor Reference
Pressor Effect Aldosterone
Potency
Increased
Potent,
[Sarl, lle8]- Greater than ) ) plasma
) ) especially in low [5][6]
Angiotensin Il [Sarl, Ala8]-All ) aldosterone
sodium state ]
concentration
Increased
Present, but less Potent,
[Sarl, Ala8]- ] ] plasma
) ) than [Sarl, 1le8]-  especially in low [5][6]
Angiotensin Il ) aldosterone
All sodium state )
concentration
Little effect on
o Less than [Sarl,
[Sarl, Thr8]- Weak agonistic plasma
] ) ) lle8]-All and [5]
Angiotensin Il pressor action aldosterone
[Sarl, Ala8]-All ]
concentration

Signaling Pathways

[Sarl, lle8]-Angiotensin Il exerts its effects by modulating the signaling pathways downstream

of the AT1 and AT2 receptors. As a potent antagonist with partial agonist activity at the AT1

receptor, it can both block the actions of the endogenous agonist Angiotensin Il and weakly

activate certain signaling cascades.

AT1 Receptor Signaling

The AT1 receptor couples to multiple G proteins, primarily Gg/11, leading to the activation of

phospholipase C (PLC) and subsequent production of inositol trisphosphate (IPs) and

diacylglycerol (DAG). IPs mediates the release of intracellular calcium, while DAG activates

protein kinase C (PKC). These events trigger a cascade of downstream effects, including

vasoconstriction, cell growth, and inflammation. [Sarl, lle8]-Angiotensin Il competitively

blocks these pathways when co-administered with Angiotensin Il. Its partial agonism may result

in a submaximal activation of these pathways in the absence of the full agonist.
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Caption: AT1 Receptor Signaling Pathway.

AT2 Receptor Signaling

The AT2 receptor is generally considered to counteract the effects of the AT1 receptor. Its
signaling is less well-defined but is known to involve G protein-independent pathways and the
activation of phosphatases, leading to vasodilation, anti-proliferative, and pro-apoptotic effects.
While [Sarl, lle8]-Angiotensin Il has a higher affinity for the AT2 receptor, its functional effects
through this receptor are a subject of ongoing research.

Protein Phosphatases . . .
(e.g., SHP-1) Anti-proliferative Effects
NO/cGMP Pathway —)

Click to download full resolution via product page

Angiotensin Il

AT2 Receptor

U

[Sarl, lle8]-Angll

Caption: AT2 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical workflow of the radioligand binding assay

described in section 3.1.
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Caption: Radioligand Binding Assay Workflow.
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Conclusion

[Sarl, lle8]-Angiotensin Il remains a cornerstone in the study of the renin-angiotensin system.
Its unique properties as a potent, metabolically stable antagonist with partial agonist activity at
the AT1 receptor have provided invaluable insights into the physiological and pathological roles
of Angiotensin II. This technical guide has provided a comprehensive overview of its discovery,
chemical synthesis, purification, and detailed experimental protocols for its pharmacological
characterization. The presented quantitative data and signaling pathway diagrams offer a
valuable resource for researchers and drug development professionals working in the field of
cardiovascular science. The continued use and study of [Sarl, lle8]-Angiotensin Il will
undoubtedly contribute to a deeper understanding of the intricate workings of the RAS and the
development of novel therapeutics for related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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